24-Ethylcholesta-5,7,23-trien-3-ol
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Overview
Description
24-Ethylcholesta-5,7,23-trien-3-ol is a natural product found in Eutreptia viridis with data available.
Scientific Research Applications
Conversion in Algae:
- WiŁkomirski and Goad (1983) explored how Trebouxia sp. efficiently converted 24-Ethylcholesta-5,22,25-trien-3β-ol into poriferasterol, a major sterol of this alga. This study demonstrated the alga's ability to metabolically transform this compound (WiŁkomirski & Goad, 1983).
Sterol Composition in Plants:
- Gaspar, Palma, Torre, and Rodriguez (1996) analyzed the sterol composition of Teucrium species, identifying 24-Ethylcholesta-5,22( E ),25-trien-3β-ol as a significant component. This research contributes to our understanding of sterol variation in different plant species (Gaspar et al., 1996).
Role in Marine and Lake Ecosystems:
- Matsumoto, Torii, and Hanya (1982) discovered high abundances of algal 24-ethylcholesterol, including 24-Ethylcholesta-5,22-dien-3β-ol, in Antarctic lake sediments. This indicates its importance in aquatic ecosystems and its potential as a biomarker for algal presence (Matsumoto et al., 1982).
Metabolism Studies:
- Nes, Alcaide, Mallory, Landrey, and Conner (1975) conducted a study on the dealkylation of 24-ethylsterols by Tetrahymena pyriformis, identifying 24(S)-24-Ethylcholesta-5,7,trans-22-trien-3β-ol as a metabolite. This work is crucial for understanding sterol metabolism in microorganisms (Nes et al., 1975).
Chromatographic Analysis:
- Pandey, Verma, and Gupta (2007) developed a high-performance thin-layer chromatography method for the analysis of compounds including 24-Ethylcholesta-5,9(11),22E-trien-3β-ol. This contributes to analytical chemistry by providing a method to accurately identify and quantify this compound (Pandey et al., 2007).
Properties
CAS No. |
84873-14-3 |
---|---|
Molecular Formula |
C29H46O |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-17-[(Z,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-11,19-20,23,25-27,30H,7-8,12-18H2,1-6H3/b21-9-/t20-,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
ZTQJBFUXLOAEBX-RBRVFCGISA-N |
Isomeric SMILES |
CC/C(=C/C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |
SMILES |
CCC(=CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(=CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
24-ECTO 24-ethylcholesta-5,7,23-trien-3-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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